molecular formula C7H8BrN3O2 B1608343 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine CAS No. 89791-76-4

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine

Cat. No. B1608343
Key on ui cas rn: 89791-76-4
M. Wt: 246.06 g/mol
InChI Key: AWUOLSBKAQIADQ-UHFFFAOYSA-N
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Patent
US05712294

Procedure details

4 g (20 mmol) of the product obtained in Stage A are dissolved in 16 ml of concentrated sulfuric acid with stirring and cooling in ice. The solution is brought to 55° C. and 1.3 ml of concentrated nitric acid are added dropwise, care being taken to maintain the temperature between 55° and 60° C. The stirring is continued for 20 minutes and the mixture is then poured onto crushed ice. The product is precipitated by addition of 40% sodium hydroxide. It is filtered off, washed with water and then dried. 3.7 g of product are thus collected. The product is recrystallized from 95° C. ethanol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1.[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[NH2:1][C:2]1[C:7]([N+:11]([O-:13])=[O:12])=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1)C)Br)C
Name
Quantity
16 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in ice
CUSTOM
Type
CUSTOM
Details
is brought to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 55° and 60° C
ADDITION
Type
ADDITION
Details
the mixture is then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The product is precipitated by addition of 40% sodium hydroxide
FILTRATION
Type
FILTRATION
Details
It is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
3.7 g of product are thus collected
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from 95° C. ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
NC1=NC(=C(C(=C1[N+](=O)[O-])C)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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